3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid” is a complex organic compound. It is related to a class of compounds known as thiadiazoles . These compounds are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Synthesis Analysis
The synthesis of such compounds often involves reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .
Molecular Structure Analysis
The molecular structure of these compounds is often established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible . The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve direct interaction of various 2-halo derivatives with sulfur-containing reagents . In some cases, the reaction does not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .
Scientific Research Applications
Synthesis and Biological Activity
The synthesis of benzimidazole derivatives bearing acidic heterocycles has demonstrated significant angiotensin II receptor antagonistic activities. These compounds, including variants of the core structure of interest, show promise for therapeutic applications in hypertension and related cardiovascular diseases due to their high affinity for the AT1 receptor and ability to inhibit angiotensin II-induced pressor responses (Kohara et al., 1996).
Anticonvulsant Activity
Research into new anticonvulsants led to the synthesis of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides, demonstrating the potential for derivatives of the core compound in developing treatments for epilepsy. The compounds displayed weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice, indicating the importance of the quinazolinyl structure in neurological applications (Bunyatyan et al., 2020).
Antimicrobial and Antioxidant Properties
The synthesis of new heterocyclic compounds, such as furothiazolo pyrimido quinazolinones, from condensation reactions, has revealed significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi. This highlights the potential of the compound and its derivatives in developing new antimicrobial agents (Abu‐Hashem, 2018).
Anticancer Activity
Studies on azolopyrimidoquinolines and pyrimidoquinazolines have shown that these compounds possess notable anti-oxidant, anti-inflammatory, and analgesic activities. Such findings underscore the therapeutic potential of these derivatives in cancer treatment and pain management, further emphasizing the versatility of the core compound's structure in medicinal chemistry applications (El-Gazzar et al., 2009).
Future Directions
The future directions in the study of these compounds could involve further exploration of their synthesis, characterization, and biological activity. There is also potential for the development of new effective methods for their synthesis . Further studies could also focus on understanding their mechanism of action and assessing their safety and hazards.
Properties
IUPAC Name |
3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-10(18)6-5-9-12(19)16-11(14-9)7-3-1-2-4-8(7)15-13(16)20/h1-4,9,14H,5-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUVKRAQOLVDLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.